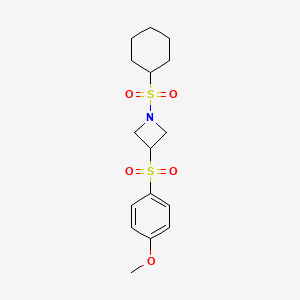
2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5th position, and a nitro group at the 8th position on the tetrahydroisoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, is brominated at the 5th position using bromine or a brominating agent under controlled conditions.
Nitration: The brominated intermediate is then nitrated at the 8th position using a nitrating agent such as nitric acid or a nitrating mixture.
Protection: The final step involves the introduction of the Boc protecting group at the nitrogen atom. This is achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Reduction Reactions: The nitro group at the 8th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (e.g., LiAlH4, NaBH4).
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Reduction: 2-Boc-5-bromo-8-amino-1,2,3,4-tetrahydroisoquinoline.
Deprotection: 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is primarily related to its ability to undergo various chemical transformations. The presence of the Boc protecting group allows for selective reactions at other positions on the molecule. The bromine and nitro groups provide sites for further functionalization, enabling the synthesis of diverse derivatives with potential biological activity. The molecular targets and pathways involved depend on the specific derivatives synthesized and their intended applications.
類似化合物との比較
2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
- 2-Boc-6-carboxy-1,2,3,4-tetrahydroisoquinoline
- N-Boc-8-hydroxy-1,2,3,4-tetrahydroisoquinoline
- N-Boc-5-hydroxy-1,2,3,4-tetrahydroisoquinoline
- 5-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
These compounds share the tetrahydroisoquinoline core structure but differ in the substituents and their positions, which influence their chemical reactivity and potential applications. The unique combination of the Boc protecting group, bromine, and nitro groups in this compound makes it a versatile intermediate for the synthesis of a wide range of derivatives.
特性
IUPAC Name |
tert-butyl 5-bromo-8-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)12(17(19)20)5-4-11(9)15/h4-5H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHHUEYIJZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2655676.png)

![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2655682.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2655683.png)



![2-cyclohexyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2655691.png)


![8-benzyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2655696.png)
![N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2655699.png)
